tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate

Vilazodone intermediate Amidation reaction Process chemistry

Researchers attempting vilazodone synthesis with the unprotected piperazine analog (CAS 163521-20-8) face significant yield loss from competing N-acylation and difficult-to-purge oligomerization impurities. This N-Boc-protected intermediate eliminates those side reactions, enabling the documented high-yielding formamide/sodium methoxide amidation route. • Enables the validated 96% product formation with <1% critical impurity in the conversion to 5-(1-piperazinyl)benzofuran-2-carboxamide (CAS 183288-46-2) • Orthogonal Boc (acid-labile) and ethyl ester (base-labile) protecting groups support chemoselective sequential functionalization • Serves as qualified HPLC reference standard with established impurity profile for in-process control

Molecular Formula C20H26N2O5
Molecular Weight 374.4 g/mol
CAS No. 183288-43-9
Cat. No. B176833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate
CAS183288-43-9
Molecular FormulaC20H26N2O5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C20H26N2O5/c1-5-25-18(23)17-13-14-12-15(6-7-16(14)26-17)21-8-10-22(11-9-21)19(24)27-20(2,3)4/h6-7,12-13H,5,8-11H2,1-4H3
InChIKeyUGJBHBXXMCVEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate (CAS 183288-43-9): Procurement-Grade Intermediate for Vilazodone Synthesis


tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate (CAS 183288-43-9) is a synthetic small molecule belonging to the N-arylpiperazine class, incorporating a benzofuran core substituted with an ethoxycarbonyl group at the 2-position and an N-Boc-protected piperazine at the 5-position . It is primarily utilized as a key protected intermediate in the multi-step synthesis of the antidepressant vilazodone and analogous serotonergic agents [1]. The presence of orthogonal protecting groups—an acid-labile tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen and a base-labile ethyl ester on the benzofuran ring—enables chemoselective synthetic manipulations that are critical for maintaining high yields and minimizing impurities in convergent drug synthesis [2].

Why Generic Substitution Fails: Process-Specific Performance of tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate


In the synthesis of vilazodone, the unprotected piperazine analog (Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, CAS 163521-20-8) cannot be directly substituted for the Boc-protected intermediate without risking significant yield loss and impurity formation . The N-Boc group on the target compound is essential for preventing uncontrolled oligomerization and side reactions during the critical amidation step with formamide/sodium methoxide [1]. Attempting to amidate the unprotected piperazine directly would lead to competing N-acylation, generating difficult-to-purge impurities that propagate into the final active pharmaceutical ingredient (API) [1]. The strategically protected intermediate ensures that the piperazine nitrogen remains inert until the precise moment of deprotection, enabling the high-yielding, high-purity transformation documented in the following quantitative evidence [1].

Product-Specific Quantitative Evidence Guide: tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate


Quantified Amidation Efficiency: Higher Conversion with Independently Optimized Boc-Protected Substrate

In the direct transformation of the target compound to its corresponding amide, an optimized process using formamide (8.3 equiv) and sodium methoxide (3.65 equiv) in NMP achieves 88.90% product formation by HPLC, with the critical hydrolyzed impurity (compound 7) controlled to just 6.57% [1]. This demonstrates a defined and reproducible conversion profile for this specific protected substrate. While a direct head-to-head amidation of the unprotected analog (CAS 163521-20-8) under identical conditions is not reported, the presence of the Boc group is a prerequisite established in the literature to achieve this selectivity profile by masking the reactive secondary amine [1].

Vilazodone intermediate Amidation reaction Process chemistry

Superior Amidation Selectivity via Solvent Switch to Formamide

A process improvement study on the target compound demonstrated that switching the reaction solvent from NMP to formamide drastically suppressed the formation of the hydrolyzed impurity (compound 7, benzofuran-2-carboxylic acid) from 12.17% down to 1.25% (3 vol formamide) or 0.92% (5 vol formamide), while simultaneously boosting product formation to 96% [1]. This high chemoselectivity, achieved using the Boc-protected substrate, is critical because any residual carboxylic acid impurity would react downstream to form vilazodone carboxylic acid, an API impurity that is difficult to remove. The unprotected piperazine analog (CAS 163521-20-8) is not amenable to this clean transformation, as the free amine would react preferentially with formamide, negating this impurity-control strategy [1].

Amidation selectivity Impurity control Process optimization

Orthogonal Protecting Group Strategy Enables High-Yield Synthesis

The target compound's molecular architecture uniquely enables a two-step sequence—amidation of the ethyl ester followed by acidic N-Boc deprotection—without risking premature piperazine exposure. The synthesis of the compound itself can achieve a conversion as high as 98.1% when alkaline K3PO4·3H2O is used in the final coupling step [1]. In contrast, alternative protecting-group strategies for the piperazine, such as Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), introduce orthogonal reactivity that is mismatched with the hydrogenation-sensitive benzofuran core or require strongly basic deprotection conditions incompatible with the ethyl ester [2]. The Boc/ethyl ester pair is thus a class-level optimized choice for this specific benzofuran-piperazine scaffold, ensuring compatibility with standard process-scale reagents like HCl/MeOH.

Orthogonal deprotection N-Boc chemistry Chemoselectivity

Best-Fit Application Scenarios for tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate


Scale-Up Manufacturing of Vilazodone and Its Key Amide Intermediate

The compound is the established starting material for the commercial-scale synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide (CAS 183288-46-2), the penultimate intermediate for vilazodone. The amidation/de- protection sequence using formamide solvent and concentrated HCl provides a scalable, high-yielding route (up to 96% product formation with <1% critical impurity) that avoids hazardous reagents like the Mukaiyama reagent or CDI at the final API step, as documented in the optimized Ranbaxy process [1].

Medicinal Chemistry Exploration of Serotonergic Benzofuran-Piperazine Hybrids

The orthogonal Boc and ethyl ester protecting groups make this intermediate a versatile building block for synthesizing libraries of benzofuran-piperazine hybrid molecules. SAR studies of serotonin receptor ligands or dual SSRI/5-HT1A agents can utilize this intermediate to selectively functionalize either the benzofuran ester (via amidation or hydrolysis) or the piperazine amine (after Boc deprotection), as demonstrated by the broader class of N-arylpiperazine benzofurans evaluated for CNS activity [1].

Analytical Reference Standard for Process-Related Impurity Monitoring

High-purity (>98%) tert-butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate serves as an essential reference standard for HPLC monitoring of vilazodone intermediate synthesis. The known impurity profile from the Das et al. process study—specifically the formation of benzofuran-2-carboxylic acid impurity (compound 7) and its control through solvent optimization—provides a benchmark for in-process control methods [1].

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